3-(1H-imidazol-1-yl)benzonitrile
Description
3-(1H-Imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzene ring substituted with a nitrile (-CN) group at the meta position and an imidazole ring linked via a nitrogen atom. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their versatile electronic properties and biological activities. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly enzyme inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
3-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSYEEOMLMUPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406905 | |
| Record name | 3-(1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-85-8 | |
| Record name | 3-(1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-bromobenzonitrile+imidazoleK2CO3,DMF,heatthis compound
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: 3-(1H-imidazol-1-yl)benzylamine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The positional isomers of 3-(1H-imidazol-1-yl)benzonitrile differ in the attachment site of the imidazole group on the benzene ring. Key isomers include:
Key Observations :
- All isomers share identical molecular formulas but exhibit distinct physicochemical properties due to electronic and steric effects. For example, the para isomer (4-position) may display higher symmetry, influencing crystallinity, while the meta isomer (3-position) is often preferred in medicinal chemistry for optimal target binding .
Functional Group Modifications
Benzonitrile Derivatives with Extended Substituents
- 3-((1H-Indol-1-yl)methyl)benzonitrile (12): Synthesized via nucleophilic substitution between 3-(bromomethyl)benzonitrile and indole.
- 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (8) : Similar synthesis route, yielding compounds with ≥95% purity. Demonstrates antimicrobial and anticancer activities .
- 3-[({2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]ethyl}amino)methyl]benzonitrile: A nitric oxide synthase (NOS) inhibitor, highlighting the role of the benzonitrile-imidazole motif in enzyme binding .
Sterically Bulky Derivatives
- 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile : Incorporates a bulky 2,6-diisopropylphenyl group, which enhances steric hindrance and may improve selectivity in kinase inhibition .
Biological Activity
3-(1H-imidazol-1-yl)benzonitrile is a compound of significant interest due to its biological activities, particularly in the context of bacterial quorum sensing and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.
Target Receptor
The primary target of this compound is the PqsR receptor in Pseudomonas aeruginosa. This receptor is integral to the quorum sensing (QS) system, which regulates various virulence factors in bacteria. The compound effectively blocks the reception of AQ signals at the PqsR level, leading to a decrease in bacterial virulence and biofilm formation.
Quorum Sensing Inhibition
The compound has been shown to inhibit quorum sensing by interfering with the signaling mechanisms that bacteria use to coordinate their behavior. This inhibition leads to:
- Reduced expression of virulence factors : By blocking QS signals, this compound prevents the expression of genes responsible for pathogenicity.
- Decreased antibiotic resistance : The compound's action reduces the ability of bacteria to resist antibiotic treatment, potentially enhancing the efficacy of existing antibiotics.
Cellular Effects
This compound exhibits notable effects on bacterial cells:
- Luminescence Reduction : Laboratory studies have demonstrated a significant reduction in luminescence in Pseudomonas aeruginosa, indicating decreased QS activity and virulence.
- Stability and Dosage : The compound is relatively stable under laboratory conditions, and studies indicate that low to moderate doses effectively inhibit bacterial activity without causing significant toxicity.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study on QS Inhibition | This compound significantly inhibited QS-mediated virulence in Pseudomonas aeruginosa, demonstrating a reduction in biofilm formation and virulence factor expression. |
| Metabolic Pathway Analysis | The compound interacts with enzymes regulating autoinducer synthesis, further supporting its role in disrupting bacterial communication pathways. |
Applications in Medicine
Research has explored the potential therapeutic applications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
